molecular formula C5H7N3O B151054 (2-Aminopyrimidin-4-yl)methanol CAS No. 2164-67-2

(2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054
CAS No.: 2164-67-2
M. Wt: 125.13 g/mol
InChI Key: TWYCDZQLLFNFGK-UHFFFAOYSA-N
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Description

(2-Aminopyrimidin-4-yl)methanol: is a heterocyclic compound with the molecular formula C5H7N3O. It is characterized by the presence of an amino group at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring.

Mechanism of Action

Target of Action

The primary targets of (2-Aminopyrimidin-4-yl)methanol are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s aminopyrimidine and pyridine moieties are critical for these interactions .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can potentially disrupt these processes .

Result of Action

The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it can potentially disrupt cell growth and division, leading to cell death . The exact effects of this compound on cells depend on the specific types of protein kinases it inhibits, and more research is needed to fully understand these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As mentioned earlier, light, oxygen, and temperature can affect the stability of this compound . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other molecules that can interact with it. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (2-Aminopyrimidin-4-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: (2-Aminopyrimidin-4-yl)methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrimidine-based ligands and catalysts .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It has shown potential as a scaffold for the development of kinase inhibitors .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCDZQLLFNFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176031
Record name 4-Pyrimidinemethanol, 2-amino-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-67-2
Record name 2-Amino-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Pyrimidinemethanol, 2-amino-
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Record name 4-Pyrimidinemethanol, 2-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-4-yl)methanol
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Synthesis routes and methods I

Procedure details

2-Amino-4-methoxycarbonylpyrimidine (3.0 g, 20 mmol, Reference Compound No. 3-1) was suspended in a mixture solvent of ethanol (150 mL) and dichloromethane (20 mL), then sodium borohydride (2.2 g, 59 mmol) was added thereto at room temperature, and the whole was stirred for 24 hours. Acetone (20 mL) was added gradually under ice-cooling, and then 2M hydrochloric acid was added until the bubbles were no longer formed. Saturated aqueous sodium hydrogencarbonate solution was added to adjust the pH of the reaction mixture to 8, and the precipitated solid was filtered out. The filtrate was concentrated under reduced pressure, then suspended in a 10% methanol-chloroform solution, and the mixture was filtered again with silica gel (5.0 g). The filtrate was evaporated under reduced pressure, the precipitated solid was filtered off with ethyl acetate, and dried under reduced pressure to give 1.8 g of the title Reference Compound as a pale yellow solid (Yield: 73%)
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73%

Synthesis routes and methods II

Procedure details

Aqueous HCl (2M, 207 mL, 828 mmol) was added to 4-(dimethoxymethyl)pyrimidin-2-amine (30) (WO 2007096764) (14.0 g, 83 mmol). The mixture was placed in a preheated oil bath at 48° C. for 16 hr. The mixture was cooled to RT and neutralized with solid Na2CO3 which produced a precipitate at pH 7. EtOAc (300 mL) was added, and the solid removed by filtration. After separation of the organic layer, the aqueous layer was extracted with 1% MeOH in THF (4×300 mL). The organics were combined, dried, filtered and evaporated to give crude aldehyde (ca. 4.0 g). This material was suspended in MeOH (100 mL), THF (100 mL) and water (100 mL) and treated with NaBH4 (1.565 g, 41.4 mmol). After stirring for 1 hr NaOH (1M, 20 mL) was added and the mixture was allowed to stand at RT for 48 hr. The solvents were evaporated to give a yellow solid which was partitioned between water (50 mL) and EtOAc (100 mL). The solid formed at the interface was removed by filtration and the aqueous layer was extracted with THF (3×300 mL), dried, filtered and evaporated to give a yellow solid. The material was suspended in THF (100 mL) and MeOH (50 mL) and absorbed onto silica gel (20 g) and subjected to column chromatography (80 g) eluting with 15% MeOH in DCM to give (2-aminopyrimidin-4-yl)MeOH (31) as an off-white solid (720 mg, 7%): m/z 126 (M+H)+ (ES+).
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1.565 g
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100 mL
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